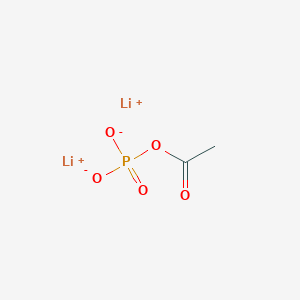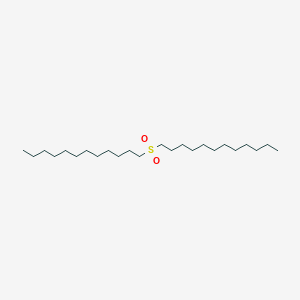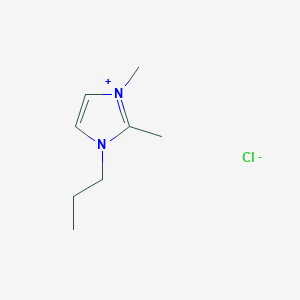
4-(2,2,2-Trifluoroethoxy)toluene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis
“4-(2,2,2-Trifluoroethoxy)toluene” is used in the synthesis of various chemical compounds. For instance, it is used in the production of 4-(2,2,2-trifluoroethoxy)piperidine .
Pharmaceutical Research
This compound has been used in the synthesis of benzimidazole derivatives associated with the pyridine framework. By varying the functional group at the N-terminal of the benzimidazole by different L-amino acids, several 2-(4-(2,2,2-trifluoroethoxy)-3-methylpyridin-2-ylthio)-1H benzo[d]imidazole derivatives were synthesized .
Anticancer Research
The benzimidazole derivatives synthesized using “4-(2,2,2-Trifluoroethoxy)toluene” have shown potential anticancer effects. These compounds are being studied for their potential use in cancer treatment .
Material Science
In material science, “4-(2,2,2-Trifluoroethoxy)toluene” is used in the synthesis of various materials. It is used in the production of 4-(2,2,2-trifluoroethoxy)piperidine, which is used in various material science applications .
Chromatography
“4-(2,2,2-Trifluoroethoxy)toluene” is used in chromatography, a laboratory technique for the separation of a mixture. It is used in the production of 4-(2,2,2-trifluoroethoxy)piperidine, which is used in chromatography .
Crystallography
“4-(2,2,2-Trifluoroethoxy)toluene” is used in the synthesis of compounds used in crystallography. For instance, it is used in the synthesis of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines. The structures of these compounds were confirmed by single-crystal X-ray diffraction analyses .
Orientations Futures
“4-(2,2,2-Trifluoroethoxy)toluene” and similar compounds have potential applications in various fields. For instance, a fluorinated nitrile compound with high oxidative stability, low volatility, and non-flammability has been introduced as an electrolyte solvent for high-energy density Li|NCM batteries . This suggests that “4-(2,2,2-Trifluoroethoxy)toluene” could potentially be used in similar applications.
Propriétés
IUPAC Name |
1-methyl-4-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-7-2-4-8(5-3-7)13-6-9(10,11)12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIXSGUDPIONGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497759 | |
| Record name | 1-Methyl-4-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoroethoxy)toluene | |
CAS RN |
62158-89-8 | |
| Record name | 1-Methyl-4-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl [2-(chloromethyl)phenyl]acetate](/img/structure/B1625982.png)


![Imidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B1625986.png)







